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Compound of Interest |

Compound Name: Thiovardenafil
CAS No.: 912576-24-0
Cat. No.: B590386
. J

Executive Summary

Thiovardenafil is a synthetic structural analogue of the phosphodiesterase type 5 (PDES)
inhibitor Vardenafil (Levitra). Chemically, it is distinguished by the substitution of the carbonyl
oxygen atom on the imidazol[5,1-f][1,2,4]triazin-4-one ring with a sulfur atom, classifying it as a
thione.[1]

This compound is frequently identified in unapproved "natural” dietary supplements intended
for sexual enhancement. Because it evades standard screening libraries designed solely for
approved PDES5 inhibitors, Thiovardenafil represents a significant target for forensic toxicology
and pharmaceutical quality control.

Chemical Identity & Nomenclature[1][2][3][4][5][6]

The precise identification of Thiovardenafil requires distinguishing it from its parent compound,
Vardenafil, and other sulfur-containing analogues like Thiosildenafil.

Core Identifiers
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Parameter Data

Common Name Thiovardenafil

] Phenylsulfonyl-piperazine / Imidazotriazine-
Chemical Class

thione
Parent Compound Vardenafil (CAS: 224785-90-4)
Molecular Formula C23H32N603S2
Exact Mass 504.1977 Da
Molecular Weight ~504.67 g/mol

Solubilit Soluble in DMSO, Methanol, Acetonitrile; poorly
olubili
Y soluble in water.[1][2]

IUPAC Nomenclature

The IUPAC name is derived from Vardenafil by indicating the thione substitution at the 4-
position of the triazine ring.

Standard IUPAC Name: 2-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-
3H-imidazo[5,1-f][1,2,4]triazine-4-thione[1]

Key Structural Features:

» Imidazo[5,1-f][1,2,4]triazine Core: The central scaffold responsible for PDES5 active site
binding.[1]

e 4-Thione Group: The critical modification (C=S) replacing the Vardenafil ketone (C=0).

» Ethylpiperazine Sulfonyl Moiety: The solubilizing tail, identical to Vardenafil.

Structural Analysis & Synthesis Logic

To understand the detection strategy, one must visualize the structural relationship between the
approved drug and the analogue. The synthesis of Thiovardenafil typically involves treating
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Vardenafil (or its precursor) with a thionating agent such as Lawesson's reagent or phosphorus
pentasulfide (

).
Structural Hierarchy Diagram

The following diagram illustrates the chemical lineage and the specific point of modification.

Structural Modification
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Figure 1: Structural relationship showing the conversion of Vardenafil to Thiovardenafil via
thionation and the conservation of the N-ethylpiperazine fragment.
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Analytical Characterization (LC-MS/MS Protocol)

Reliable detection of Thiovardenafil requires Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS).[1] The thione substitution results in a mass shift of +16 Da
compared to Vardenafil (Oxygen [16] replaced by Sulfur [32]).

Mass Spectrometry Parameters

The molecule ionizes well in Positive Electrospray lonization (ESI+) mode due to the basic
nitrogen atoms in the piperazine ring.

e Precursor lon (Q1):
o Key Product lons (Q3):

o m/z 151.1: This is the N-ethylpiperazine fragment.[1] It is the most abundant and stable
fragment, conserved between Vardenafil and Thiovardenafil.

o m/z 488.2: Loss of the ethyl group or minor fragmentation near the sulfonyl group.

Experimental Protocol: Extraction & Detection

Objective: Isolate Thiovardenafil from a complex matrix (e.g., herbal supplement powder).
Step 1: Sample Preparation
» Weighing: Transfer 100 mg of homogenized sample into a centrifuge tube.

o Extraction: Add 10 mL of Methanol. Methanol is preferred over acetonitrile for initial
extraction due to better solubility of the thione variants.

e Sonication: Sonicate for 15 minutes at ambient temperature to ensure dissolution.

 Clarification: Centrifuge at 4,000 rpm for 5 minutes. Filter the supernatant through a 0.22 pum
PTFE filter.

 Dilution: Dilute the filtrate 1:100 with the initial mobile phase (e.g., 0.1% Formic Acid in
Water/Acetonitrile 90:10) to prevent column overload.
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Step 2: LC-MS/MS Configuration[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 pum).
e Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

» Mobile Phase B: Acetonitrile (Organic modifier).

e Gradient:

o

0-1 min: 10% B (Isocratic hold)[1]

[¢]

1-6 min: 10% -> 90% B (Linear ramp)[1]

[¢]

6-8 min: 90% B (Wash)[1]

[e]

8.1 min: 10% B (Re-equilibration)
e Flow Rate: 0.3 mL/min.

Step 3: Data Analysis Target the 505.2 -> 151.1 transition.[1] A peak appearing at a retention
time slightly later than Vardenafil (due to the higher lipophilicity of the sulfur atom compared to
oxygen) confirms the presence of Thiovardenafil.

Pharmacological Mechanism of Action[8]

Thiovardenafil functions as a potent inhibitor of cGMP-specific phosphodiesterase type 5
(PDEDS).[1] Its mechanism mirrors that of Vardenafil, but the thione modification may alter
binding affinity and metabolic stability (half-life).

The NO/cGMP Signaling Pathway

Sexual stimulation triggers the release of Nitric Oxide (NO), which activates Guanylyl Cyclase.

[3] This enzyme converts GTP to cGMP, leading to smooth muscle relaxation and vasodilation.

[3] PDES naturally degrades cGMP to GMP, ending the erection. Thiovardenafil inhibits PDES5,
maintaining high cGMP levels.[3]
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Figure 2: The Nitric Oxide/cGMP signaling pathway illustrating the inhibition of PDE5 by
Thiovardenafil.

Safety & Toxicity Profile

Unlike approved PDES5 inhibitors, Thiovardenafil has not undergone rigorous clinical safety
trials.

e Potency: Thione analogues often exhibit similar or slightly delayed potency compared to
parent compounds.

o Metabolism: The C=S bond is metabolically labile and can be oxidatively desulfurated back
to the carbonyl (Vardenafil) in the liver by Cytochrome P450 enzymes. This means ingesting
Thiovardenafil may result in systemic exposure to both the analogue and the parent drug
Vardenafil.

o Risk: Uncontrolled dosing in supplements poses risks of hypotension, interaction with
nitrates (potentially fatal), and visual disturbances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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